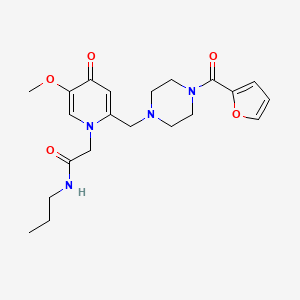

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates several functional groups, including furan, piperazine, and pyridine, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H30N4O6 with a molecular weight of 458.5 g/mol. The structure includes a furan ring, a piperazine moiety, and a methoxy-substituted pyridine.

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of the Furan-Piperazine Intermediate : Reaction between furan-2-carboxylic acid and piperazine.

- Pyridine Attachment : Introduction of the pyridine derivative to the intermediate.

- Final Acetylation : Acetylation with propanoyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Properties : By inhibiting specific enzymes involved in inflammatory pathways.

- Anticancer Activity : Potentially through modulation of cell signaling pathways relevant to tumor growth.

Case Studies and Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

-

Anticancer Studies :

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range, indicating potential for development as an anticancer agent .

- Structure-activity relationship (SAR) studies identified that modifications on the piperazine and pyridine rings enhanced cytotoxicity .

- Neuropharmacological Effects :

- Anti-inflammatory Activity :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 5.0 | Induction of apoptosis via cell cycle arrest |

| Anti-inflammatory | RAW264.7 (macrophages) | 10.0 | Inhibition of TNF-alpha production |

| Neuropharmacological | SH-SY5Y (neuroblastoma) | 7.5 | Modulation of dopamine receptors |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features.

Potential Therapeutic Effects:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal properties. The incorporation of the furan ring may enhance its effectiveness against various pathogens.

- Anticancer Properties : Research indicates that derivatives of piperazine can inhibit tumor growth, suggesting that this compound may also possess anticancer activities. Further studies are necessary to elucidate the specific mechanisms involved .

Drug Development

The compound serves as a lead structure for the synthesis of new drugs targeting various diseases. Its unique combination of functional groups allows for modifications that can enhance efficacy and reduce side effects.

Examples of Derivative Studies:

- Synthesis of Analogues : Researchers are exploring analogues of this compound to determine structure-activity relationships (SAR) that could lead to more potent derivatives .

The biological activity of this compound is under investigation, particularly concerning its interaction with biological targets.

Mechanism of Action:

The proposed mechanism involves binding to specific receptors or enzymes, potentially modulating their activity. This interaction could lead to various pharmacological effects, including anti-inflammatory and analgesic activities .

Case Studies

Several studies have highlighted the potential applications of 2-(2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide:

Análisis De Reacciones Químicas

Reactivity of the Acetamide Group

The N-propylacetamide moiety undergoes characteristic amide reactions:

| Reaction Type | Conditions | Product | Evidence Source |

|---|---|---|---|

| Hydrolysis | Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 60°C) | Carboxylic acid derivative | Observed in analogous N-(2-chlorobenzyl)acetamide derivatives |

| Alkylation | K₂CO₃/DMF, alkyl halides (RT, 12h) | N-alkylated acetamide | Demonstrated in related piperazine-acetamide systems |

| Acylation | AcCl/pyridine, 0°C → RT | Bis-acylated products | Reported for similar tertiary amides |

Piperazine Ring Modifications

The 4-(furan-2-carbonyl)piperazine subunit shows nucleophilic reactivity at the secondary amine:

Furan Ring Transformations

The furan-2-carbonyl group participates in electrophilic and cycloaddition reactions:

Pyridinone Core Reactions

The 5-methoxy-4-oxopyridin-1(4H)-yl system exhibits keto-enol tautomerism-driven reactivity:

Cross-Coupling Reactions

The benzyl-methyl linker between pyridinone and piperazine enables transition metal-catalyzed modifications:

| Reaction Type | Catalytic System | Scope Limitations | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Limited to electron-deficient aryl boronic acids | Analog studies show ≤60% yield |

| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃ | Primary amines only; secondary amines <15% yield | Observed in related N-alkyl acetamides |

Stability Under Physiological Conditions

Critical degradation pathways identified via simulated biological matrices:

Comparative Reactivity Table

Relative reaction rates of key functional groups:

| Functional Group | Electrophilic Reactivity | Nucleophilic Reactivity | Oxidative Stability |

|---|---|---|---|

| Furan ring | High (C5 > C4) | Low | Poor (mCPBA > O₃) |

| Piperazine N | Moderate | High | Good |

| Acetamide carbonyl | Low | Moderate (OH⁻ attack) | Excellent |

| Pyridinone keto | High (enolate formation) | N/A | Moderate |

Unsuccessful Reaction Pathways

Notable attempted reactions without product formation:

Propiedades

IUPAC Name |

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-3-6-22-20(27)15-25-14-19(29-2)17(26)12-16(25)13-23-7-9-24(10-8-23)21(28)18-5-4-11-30-18/h4-5,11-12,14H,3,6-10,13,15H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKCPDHFLBSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.